molecular formula C27H42N2O5S B601150 Ixabepilone Impurity 2 CAS No. 1220999-07-4

Ixabepilone Impurity 2

Número de catálogo B601150
Número CAS: 1220999-07-4
Peso molecular: 506.71
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an impurity of Ixabepilone

Aplicaciones Científicas De Investigación

Antitumor Activity in Metastatic Breast Cancer

Ixabepilone, as an epothilone B analog, has shown significant antitumor activity in metastatic breast cancer resistant to taxane therapy. This efficacy is attributed to its ability to bind to tubulin and stabilize microtubules, leading to tumor cell apoptosis. Clinical trials have reported partial responses in patients with metastatic breast cancer, indicating its potential as a valuable treatment option in taxane-resistant cases (Thomas et al., 2007).

Efficacy in Taxane-Refractory Breast Cancer

Studies have also explored ixabepilone's efficacy in women with metastatic and locally advanced breast cancer who had previously undergone paclitaxel and/or docetaxel treatment. The results showed that ixabepilone could induce complete and partial responses in a subset of these patients, highlighting its effectiveness in taxane-refractory cases (Low et al., 2005).

Application in Pediatric Solid Tumors

A phase II trial examined the response rate of ixabepilone in children and young adults with refractory solid tumors. While the study noted ixabepilone's tolerability in pediatric populations, it did not demonstrate significant clinical activity in the specific childhood solid tumors studied (Jacobs et al., 2010).

Preclinical Efficacy and Pharmacokinetics

Preclinical studies have revealed ixabepilone's broad-spectrum antineoplastic activity and favorable pharmacokinetics. It exhibits potent cytotoxicity against various tumor types and demonstrates reduced susceptibility to tumor resistance mechanisms (Lee et al., 2008).

Propiedades

IUPAC Name

7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUFPQFXZVHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.